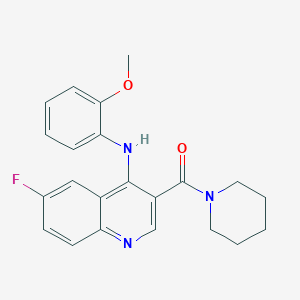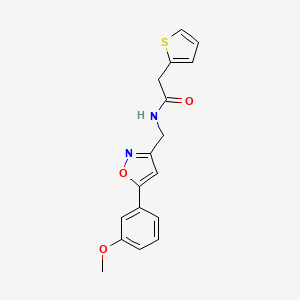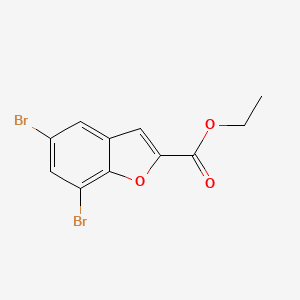![molecular formula C11H8Cl2N2O2S2 B2628573 Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate CAS No. 400082-17-9](/img/structure/B2628573.png)
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The overall reaction can be summarized as follows:
-
Formation of Thiourea Intermediate
- React 3,4-dichlorophenyl isothiocyanate with methyl 2-bromoacetate in the presence of potassium carbonate.
- Solvent: Toluene or DMF (Dimethylformamide).
- Temperature: 80-100°C.
- Reaction Time: 12-24 hours.
-
Cyclization to Thiadiazole
- The thiourea intermediate undergoes cyclization to form the thiadiazole ring.
- Solvent: Toluene or DMF.
- Temperature: 80-100°C.
- Reaction Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or methoxylated derivatives.
Scientific Research Applications
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit Enzymes: The thiadiazole ring can interact with enzyme active sites, leading to inhibition of enzyme activity.
Disrupt Cellular Processes: The dichlorophenyl group can interfere with cellular processes, such as DNA replication and protein synthesis.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate: Similar structure but with different substitution pattern on the phenyl ring.
Methyl 2-{[4-(3,5-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate: Similar structure but with different substitution pattern on the phenyl ring.
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate: Similar structure but with a different thiadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl acetate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-(3,4-dichlorophenyl)thiadiazol-5-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S2/c1-17-9(16)5-18-11-10(14-15-19-11)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYBCZNNJYZXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(N=NS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2628495.png)

![5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2628497.png)



![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2628506.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628507.png)
![3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628508.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2628509.png)
![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/new.no-structure.jpg)

